Diethyl (1,1-difluoro-2-phenyl-2-(phenylamino)ethyl)phosphonate
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Overview
Description
Diethyl (1,1-difluoro-2-phenyl-2-(phenylamino)ethyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a difluoromethylated phenylaminoethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (1,1-difluoro-2-phenyl-2-(phenylamino)ethyl)phosphonate typically involves the reaction of diethyl phosphite with a difluoromethylated phenylaminoethyl precursor. The reaction is usually carried out under controlled conditions, such as in the presence of a base like sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction. The reaction is often conducted in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Diethyl (1,1-difluoro-2-phenyl-2-(phenylamino)ethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the phosphonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the phosphonate group under basic conditions.
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and various substituted phosphonates, depending on the specific reagents and conditions used .
Scientific Research Applications
Diethyl (1,1-difluoro-2-phenyl-2-(phenylamino)ethyl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of phosphatases.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases involving dysregulated phosphatase activity.
Mechanism of Action
The mechanism of action of Diethyl (1,1-difluoro-2-phenyl-2-(phenylamino)ethyl)phosphonate involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by interacting with essential cofactors. This inhibition can disrupt metabolic pathways and cellular processes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Diethyl (bromodifluoromethyl)phosphonate
- Diethyl (difluoromethyl)phosphonate
- 1,1-Difluoro-2-phenylethane
Uniqueness
Diethyl (1,1-difluoro-2-phenyl-2-(phenylamino)ethyl)phosphonate is unique due to its specific structural features, such as the difluoromethylated phenylaminoethyl moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(1R)-2-diethoxyphosphoryl-2,2-difluoro-1-phenylethyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F2NO3P/c1-3-23-25(22,24-4-2)18(19,20)17(15-11-7-5-8-12-15)21-16-13-9-6-10-14-16/h5-14,17,21H,3-4H2,1-2H3/t17-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZODFIXNVLOUDG-QGZVFWFLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C(C1=CC=CC=C1)NC2=CC=CC=C2)(F)F)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(C([C@@H](C1=CC=CC=C1)NC2=CC=CC=C2)(F)F)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F2NO3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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